molecular formula C20H22N6O2S2 B2354222 3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 887221-24-1

3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B2354222
CAS No.: 887221-24-1
M. Wt: 442.56
InChI Key: FBTGIBBGXABGGM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a sulfonyl group attached to an ethylphenyl group, and a methylpiperazinyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thienotriazolopyrimidine core is a fused ring system that contains sulfur, nitrogen, and carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the nitrogen atoms in the piperazine ring could potentially form hydrogen bonds .

Mechanism of Action

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney .

Mode of Action

The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

By inhibiting UT-B, the compound disrupts the urea transport mechanism, which is a key component of the urinary concentration process. This can lead to changes in the concentration of urea in the urine and blood, affecting the osmotic balance and water reabsorption in the kidney .

Result of Action

The inhibition of UT-B by this compound has been shown to effectively decrease the maximum urinary concentration and increase urination volume . This suggests that it could potentially be used as a diuretic or for the treatment of conditions related to water balance .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and ionic strength of the environment could affect the compound’s binding to UT-B. Additionally, factors such as temperature and light could potentially affect the compound’s stability .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific studies. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S2/c1-3-14-4-6-15(7-5-14)30(27,28)20-19-21-18(25-11-9-24(2)10-12-25)17-16(8-13-29-17)26(19)23-22-20/h4-8,13H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTGIBBGXABGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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